molecular formula C14H17NO2S2 B6512734 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 851774-93-1

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6512734
CAS No.: 851774-93-1
M. Wt: 295.4 g/mol
InChI Key: JRIFYXDWWDZEGY-UHFFFAOYSA-N
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Description

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that features a benzene sulfonamide core substituted with a propyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonyl chloride.

    Substitution with Propyl Group: The benzene sulfonyl chloride is reacted with propylamine to introduce the propyl group, forming 4-propylbenzene-1-sulfonamide.

    Introduction of Thiophen-3-ylmethyl Group: The final step involves the reaction of 4-propylbenzene-1-sulfonamide with thiophen-3-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
  • 4-propyl-N-[(furan-3-yl)methyl]benzene-1-sulfonamide
  • 4-propyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Uniqueness

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-2-3-12-4-6-14(7-5-12)19(16,17)15-10-13-8-9-18-11-13/h4-9,11,15H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIFYXDWWDZEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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